1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
Overview
Description
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is a halogenated aromatic compound with the molecular formula C7H2BrClF4O . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring, making it a highly substituted aromatic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene typically involves multiple steps, starting from a suitable benzene derivativeThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the multiple halogen substituents may affect the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and other strong nucleophiles.
Electrophilic Aromatic Substitution: Reagents such as halogens (Br2, Cl2) and catalysts like iron(III) chloride (FeCl3) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield aminated or hydroxylated derivatives, while electrophilic aromatic substitution can introduce additional halogen atoms or other electrophiles onto the aromatic ring .
Scientific Research Applications
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene involves its interaction with molecular targets through its halogen atoms and aromatic ring. The compound can participate in various chemical reactions, such as nucleophilic and electrophilic substitutions, which can modify its structure and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-benzene: A simpler halogenated benzene derivative with fewer substituents.
1-Bromo-4-methoxy-benzene: Contains a methoxy group instead of the chloro(difluoro)methoxy group.
1-Bromo-2,3,5,6-tetrafluoro-benzene: Lacks the chloro(difluoro)methoxy group but has a similar fluorination pattern.
Uniqueness
1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is unique due to its combination of multiple halogen atoms and the chloro(difluoro)methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF6O/c8-1-2(10)4(12)6(5(13)3(1)11)16-7(9,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMVDKNLVSFSBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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